REACTION_CXSMILES
|
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH2:16]([N:18]1[C:31]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[S:25][C:24]2[C:19]1=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH3:17].C([O-])(=O)C.[Na+]>ClC1C=CC=CC=1Cl>[CH2:16]([N:18]1[C:19]2[CH:20]=[CH:21][C:22]([CH:9]=[O:10])=[CH:23][C:24]=2[S:25][C:26]2[C:31]1=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH3:17] |f:3.4|
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Name
|
|
Quantity
|
5.35 mL
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Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C=O
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Name
|
|
Quantity
|
4.06 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
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C(C)N1C2=CC=CC=C2SC=2C=CC=CC12
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Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 100° C. for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
was subsequently concentrated under a reduced pressure
|
Type
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ADDITION
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Details
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Ethyl acetate and water (each 300 ml) were added to the resulting residue in that order
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Type
|
EXTRACTION
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Details
|
the reaction product was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=5:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2SC=2C=C(C=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.1 mmol | |
AMOUNT: MASS | 5.91 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |